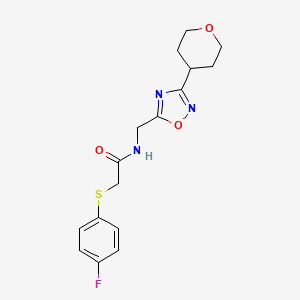

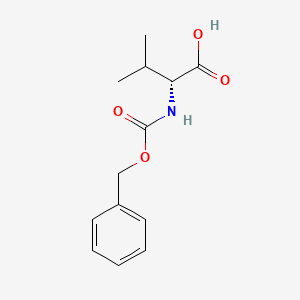

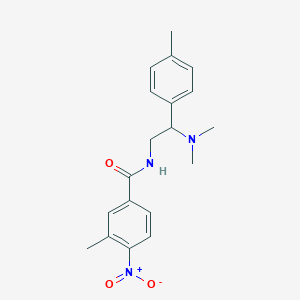

Methyl 3-(2-aminoethylamino)benzoate;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound is not clearly mentioned in the available resources .Molecular Structure Analysis

The molecular structure of “Methyl 3-(2-aminoethylamino)benzoate;dihydrochloride” is represented by the InChI code:1S/C10H14N2O2.2ClH/c1-14-10(13)8-3-2-4-9(7-8)12-6-5-11;;/h2-4,7,12H,5-6,11H2,1H3;2*1H . Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 3-(2-aminoethylamino)benzoate;dihydrochloride” are not mentioned in the available resources .Physical And Chemical Properties Analysis

The compound has a molecular weight of 267.15 . It is a powder at room temperature .Scientific Research Applications

Synthesis and Anticonvulsant Activity

Methyl 3-(2-aminoethylamino)benzoate;dihydrochloride has been explored for its potential in the synthesis of anticonvulsant enaminones. Studies like those by Scott et al. (1993) have investigated compounds such as methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate and methyl 4-(benzylamino)-6-methyl-2-oxocyclohex-3-en-1-oate for their effectiveness against seizures using models like the amygdala kindling model (Scott et al., 1993).

Novel Synthesis Processes

Preparation of Polyfunctional Heterocyclic Systems

The compound is also used in the preparation of polyfunctional heterocyclic systems. Pizzioli et al. (1998) showed that methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs are versatile synthons for the preparation of various heterocyclic systems (Pizzioli et al., 1998).

Role in Schizophrenia Treatment

Interestingly, methyl 3-(2-aminoethylamino)benzoate;dihydrochloride-related compounds like sodium benzoate have been evaluated as adjunct therapy in schizophrenia treatment. Lane et al. (2013) conducted a randomized, double-blind, placebo-controlled trial showing that sodium benzoate significantly improved symptom domains and neurocognition in patients with chronic schizophrenia (Lane et al., 2013).

Radiopharmaceutical Applications

Taylor et al. (1996) synthesized methyl 4-(2,5-dihydroxybenzylamino)benzoate, demonstrating its potential use in radiopharmaceutical applications (Taylor et al., 1996).

Antitumor Activity

Research by Chua et al. (1999) explored the antitumor activity of related compounds, such as 2-(4-aminophenyl)benzothiazoles, indicating a potential avenue for cancer treatment (Chua et al., 1999).

Synthesis of Novel Ureido Sugars

Piekarska-Bartoszewicz and Tcmeriusz (1993) used amino acid methyl esters in reactions to create new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Synthesis of Pyridothienopyrimidines

Medvedeva et al. (2010) worked on synthesizing methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates for potential applications in medicinal chemistry (Medvedeva et al., 2010).

Antihyperglycemic Agents

Kees et al. (1996) synthesized and studied the structure-activity relationship of (4-substituted benzyl) (trifluoromethyl)pyrazoles and -pyrazolones, showing potential as antihyperglycemic agents in diabetic models (Kees et al., 1996).

Biosynthesis of Esters and Anisoles

Harper et al. (1989) demonstrated that chloromethane, a compound related to methyl 3-(2-aminoethylamino)benzoate;dihydrochloride, can act as a methyl donor in the biosynthesis of methyl esters and anisoles in certain fungi (Harper et al., 1989).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

methyl 3-(2-aminoethylamino)benzoate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.2ClH/c1-14-10(13)8-3-2-4-9(7-8)12-6-5-11;;/h2-4,7,12H,5-6,11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJSVZBEAPESHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-aminoethylamino)benzoate;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2470292.png)

triazin-4-one](/img/structure/B2470299.png)

![2-(4-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2470309.png)